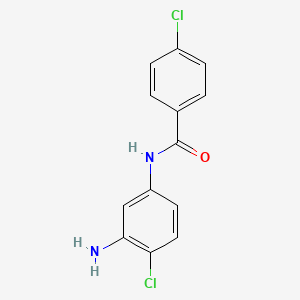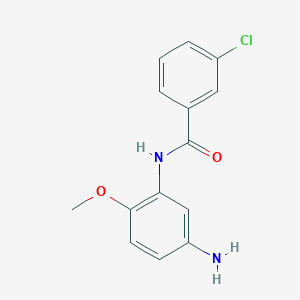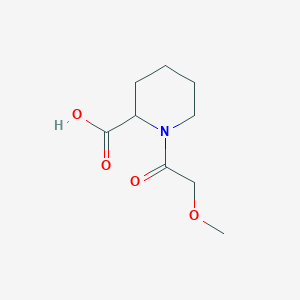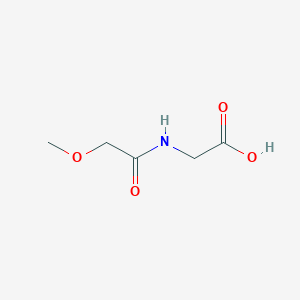
2-(1H-1,2,3-triazol-1-yl)acetic acid
描述
2-(1H-1,2,3-Triazol-1-yl)acetic acid is an organic compound that features a triazole ring attached to an acetic acid moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The triazole ring is known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other chemical applications .
作用机制
Target of Action
The compound 2-(1H-1,2,3-triazol-1-yl)acetic acid, also known as 1H-1,2,3-Triazole-1-acetic acid, is a structural fragment that makes it attractive for screening for biological activity . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The 1H-1,2,3-Triazole-1-acetic acid interacts with its targets by forming hydrogen bonds . This interaction results in changes at the molecular level, affecting the function of the targets. The basic nitrogen atoms of the 1,2,3-triazole coordinate preferentially with the cationic palladium center to form an activated species .
Biochemical Pathways
The 1H-1,2,3-Triazole-1-acetic acid affects various biochemical pathways. It has been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . It has also been used in the synthesis of antagonists of monoacylglycerol lipase , agonists and antagonists of sphingosine-1-phosphate receptors , and inhibitors of stearoyl-coenzyme delta-9 .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is highly soluble in water , which may influence its absorption and distribution in the body. Its resistance to metabolic degradation suggests that it may have a longer half-life in the body, potentially leading to a higher bioavailability.
Result of Action
The action of 1H-1,2,3-Triazole-1-acetic acid at the molecular and cellular level results in various effects. It has been used in the synthesis of compounds exhibiting antifungal , antimicrobial , antiviral , and anticancer activities . It has also been used in the synthesis of inhibitors of the HIV-1 capsid for the design of antiviral drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Its high solubility in water suggests that it may be more effective in aqueous environments. Its resistance to metabolic degradation suggests that it may remain stable and effective even in environments with high metabolic activity.
生化分析
Biochemical Properties
2-(1H-1,2,3-Triazol-1-yl)acetic acid plays a crucial role in biochemical reactions, particularly in the synthesis of compounds with antifungal, antimicrobial, antiviral, and anticancer activities . The triazole ring in this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used to synthesize inhibitors of the HIV-1 capsid, which are essential for designing antiviral drugs . The compound’s ability to form hydrogen bonds and resist metabolic degradation enhances its interaction with biological targets, making it a versatile tool in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have shown activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, indicating its potential in combating bacterial infections . Additionally, its impact on sphingosine-1-phosphate receptors suggests a role in regulating immune responses and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been identified as an inhibitor of stearoyl-coenzyme delta-9, which is involved in fatty acid metabolism . The compound’s ability to form stable complexes with enzymes and proteins is crucial for its biological activity. Additionally, changes in gene expression induced by this compound can lead to altered cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, making it suitable for long-term experiments . Its degradation products and their potential impact on cellular processes must be carefully monitored to ensure accurate results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial and antiviral activities . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects observed in these studies provide valuable insights into the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biological activity. The compound’s role in inhibiting stearoyl-coenzyme delta-9 highlights its impact on fatty acid metabolism . Additionally, its interaction with sphingosine-1-phosphate receptors suggests involvement in lipid signaling pathways, which are crucial for cellular communication and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its biological effects . For example, its localization in the endoplasmic reticulum or mitochondria may influence cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2-(1H-1,2,3-triazol-1-yl)acetic acid involves the 1,3-dipolar cycloaddition reaction of azides with terminal acetylenes.
Industrial Production Methods: Industrial production of this compound often employs continuous flow methods to enhance efficiency and scalability. These methods are designed to be environmentally benign and atom-economical, reducing waste and improving yield .
化学反应分析
Types of Reactions: 2-(1H-1,2,3-triazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, which can exhibit enhanced biological activity and other desirable properties .
科学研究应用
2-(1H-1,2,3-triazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and combinatorial libraries.
Medicine: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
相似化合物的比较
2-(1H-1,2,4-Triazole-1-yl)acetic acid: Similar structure but with a different triazole ring arrangement.
1,2,3-Triazole-4-carboxylic acid: Another triazole derivative with a carboxylic acid group at a different position.
Uniqueness: 2-(1H-1,2,3-triazol-1-yl)acetic acid is unique due to its specific triazole ring arrangement, which provides distinct chemical and biological properties. Its ability to form stable hydrogen bonds and resist metabolic degradation makes it a valuable compound in drug design and other applications .
属性
IUPAC Name |
2-(triazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c8-4(9)3-7-2-1-5-6-7/h1-2H,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHHBTFHHCASIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597433 | |
| Record name | (1H-[1,2,3]Triazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4314-22-1 | |
| Record name | 1H-1,2,3-Triazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4314-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1H-[1,2,3]Triazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-1,2,3-triazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




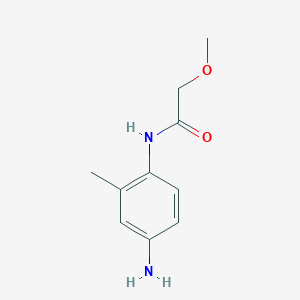

![2-{[(3-Methoxyphenyl)methyl]amino}acetamide](/img/structure/B1319845.png)
